MAO Selectivity Profile: Negligible Inhibition Confirms Absence of Off‑Target Amine Oxidase Activity
When screened against human MAO‑A and MAO‑B in a fluorescence-based kynuramine deamination assay, the target compound exhibited IC₅₀ values greater than 100 µM for both isoforms, indicating essentially no inhibitory activity [1]. This clean profile is mechanistically meaningful because many 4‑hydroxyquinoline‑containing ligands are known to chelate the flavin co‑factor and inhibit MAO enzymes, yet the 4‑benzylpiperazinyl‑carbonyl substitution appears to abolish this liability.
| Evidence Dimension | MAO‑A and MAO‑B inhibition |
|---|---|
| Target Compound Data | MAO‑A IC₅₀ > 100 µM; MAO‑B IC₅₀ > 100 µM |
| Comparator Or Baseline | Multiple 4‑hydroxyquinoline derivatives (literature baseline) typically show MAO inhibition with IC₅₀ values ranging from nanomolar to low micromolar |
| Quantified Difference | > 100‑fold right‑shift relative to known MAO‑active quinoline scaffolds |
| Conditions | Human recombinant MAO‑A/B; kynuramine substrate; 20‑min incubation; fluorescence readout |
Why This Matters
Demonstrates that the compound can be used in cell‑based or in‑vivo CNS models without confounding MAO‑mediated effects, a key procurement filter for neuroscience researchers.
- [1] BindingDB Entry BDBM50401980 (CHEMBL2203921) – IC₅₀ data for MAO‑A and MAO‑B. View Source
